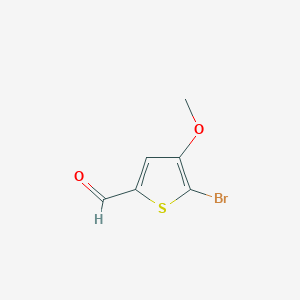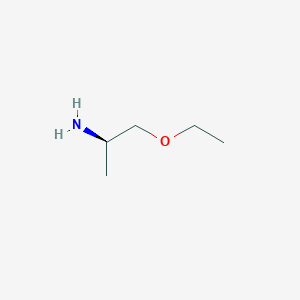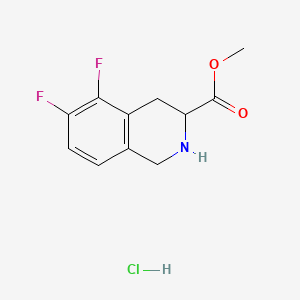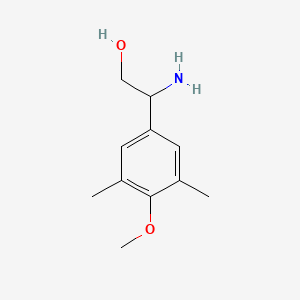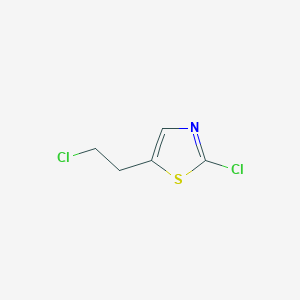
2-Chloro-5-(2-chloroethyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2-chloroethyl)thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-chloroethyl)thiazole typically involves the reaction of allyl isothiocyanate with chlorine. The reaction is carried out at temperatures ranging from 0°C to 150°C, with chlorine being used in molar excess . Another method involves the chlorination of 2-chloro-5-chloromethylthiazole, which can be prepared by reacting dihalogenoacetones with thioacetylamides .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of chlorinating agents and controlled temperatures is crucial in achieving the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(2-chloroethyl)thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles.
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and cycloaddition partners such as dienes .
Major Products Formed
The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and various cycloadducts .
Applications De Recherche Scientifique
2-Chloro-5-(2-chloroethyl)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(2-chloroethyl)thiazole involves its interaction with various molecular targets. The thiazole ring can participate in electron-donating and electron-accepting interactions, affecting biochemical pathways and enzyme activities. The compound can also bind to receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-chloromethylthiazole
- 2-Amino-5-chlorothiazole
- 2-Methylthiazole
Uniqueness
2-Chloro-5-(2-chloroethyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be exploited in various applications .
Propriétés
Formule moléculaire |
C5H5Cl2NS |
|---|---|
Poids moléculaire |
182.07 g/mol |
Nom IUPAC |
2-chloro-5-(2-chloroethyl)-1,3-thiazole |
InChI |
InChI=1S/C5H5Cl2NS/c6-2-1-4-3-8-5(7)9-4/h3H,1-2H2 |
Clé InChI |
BFIURHDRFOWQCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=N1)Cl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


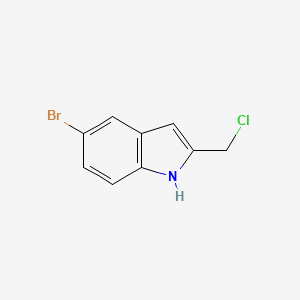
![3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride](/img/structure/B13578763.png)

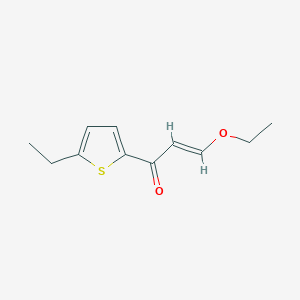
![3-[2-Chloro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13578770.png)
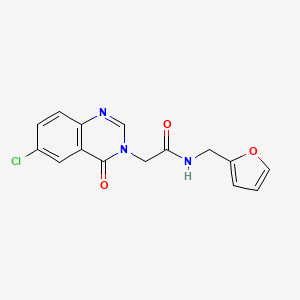
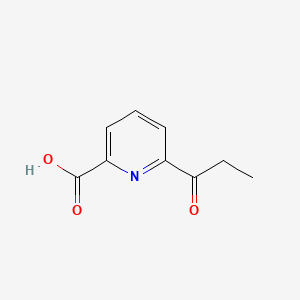
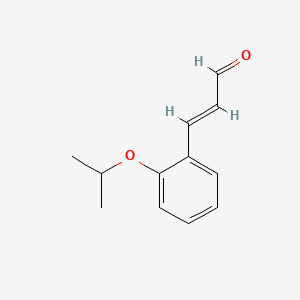
![Ethyl2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate](/img/structure/B13578782.png)
